![molecular formula C16H24N2O2 B296787 N-butyl-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B296787.png)
N-butyl-4-(morpholin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(morpholin-4-ylmethyl)benzamide, also known as BMB or NBM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BMB is a derivative of benzamide and is known for its ability to bind to specific receptors in the body, which can trigger various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(morpholin-4-ylmethyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, N-butyl-4-(morpholin-4-ylmethyl)benzamide has been shown to modulate the activity of certain receptors in the brain, which can affect cognitive function and behavior. In cancer biology, N-butyl-4-(morpholin-4-ylmethyl)benzamide has been studied for its ability to inhibit the growth of certain cancer cells. In immunology, N-butyl-4-(morpholin-4-ylmethyl)benzamide has been shown to modulate the activity of certain immune cells, which can affect the immune response.
Wirkmechanismus
N-butyl-4-(morpholin-4-ylmethyl)benzamide binds to specific receptors in the body, which can trigger various biochemical and physiological effects. The exact mechanism of action of N-butyl-4-(morpholin-4-ylmethyl)benzamide is not fully understood, but it is thought to involve the modulation of certain signaling pathways in the body.
Biochemical and Physiological Effects
N-butyl-4-(morpholin-4-ylmethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the specific receptors it binds to. In neuroscience, N-butyl-4-(morpholin-4-ylmethyl)benzamide has been shown to modulate the activity of certain receptors in the brain, which can affect cognitive function and behavior. In cancer biology, N-butyl-4-(morpholin-4-ylmethyl)benzamide has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. In immunology, N-butyl-4-(morpholin-4-ylmethyl)benzamide has been shown to modulate the activity of certain immune cells, which can affect the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-butyl-4-(morpholin-4-ylmethyl)benzamide in lab experiments is its ability to selectively bind to specific receptors in the body, which can help researchers study the specific effects of these receptors. However, one limitation of using N-butyl-4-(morpholin-4-ylmethyl)benzamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-butyl-4-(morpholin-4-ylmethyl)benzamide, including:
1. Further studies on the mechanism of action of N-butyl-4-(morpholin-4-ylmethyl)benzamide to better understand its effects on the body.
2. Development of more potent and selective analogs of N-butyl-4-(morpholin-4-ylmethyl)benzamide for use in therapeutic applications.
3. Exploration of the potential use of N-butyl-4-(morpholin-4-ylmethyl)benzamide in the treatment of neurological disorders, cancer, and immune-related diseases.
4. Investigation of the potential toxicity of N-butyl-4-(morpholin-4-ylmethyl)benzamide and its analogs to better understand their safety profile.
Conclusion
In conclusion, N-butyl-4-(morpholin-4-ylmethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. N-butyl-4-(morpholin-4-ylmethyl)benzamide binds to specific receptors in the body, which can trigger various biochemical and physiological effects. While there are advantages and limitations to using N-butyl-4-(morpholin-4-ylmethyl)benzamide in lab experiments, there are several future directions for research that could help further our understanding of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-butyl-4-(morpholin-4-ylmethyl)benzamide involves several steps, including the reaction of benzoyl chloride with butylamine to form N-butylbenzamide. This intermediate product is then reacted with morpholine and formaldehyde to obtain N-butyl-4-(morpholin-4-ylmethyl)benzamide. The purity of the final product can be improved through recrystallization and chromatography techniques.
Eigenschaften
Molekularformel |
C16H24N2O2 |
---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
N-butyl-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-8-17-16(19)15-6-4-14(5-7-15)13-18-9-11-20-12-10-18/h4-7H,2-3,8-13H2,1H3,(H,17,19) |
InChI-Schlüssel |
DKSVIANCPZOFCB-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Kanonische SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.